Antimycobacterial Activity of a 1-Oxide Derivative Demonstrates Distinct Potency Profile vs. Non-Oxidized Analog
This evidence is derived from a substituted derivative, 7-nitro-2-(piperidine-1-carbonyl)-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1-oxide, and provides a class-level inference for the 1-oxide moiety. In vitro assays show that the 1-oxide derivative (compound 3) exhibits moderate activity against M. tuberculosis H37Rv with an MIC90 of 8.0 µM, while the corresponding non-oxidized benzisothiazolone (compound 2) is substantially more potent with an MIC90 of <0.26 µM [1]. A similar trend is observed against M. aurum, where the 1-oxide has an MIC90 of 19.4 µM, compared to 2.0 µM for the non-oxidized analog. This data confirms that the 1-oxide moiety confers a distinct and attenuated potency profile relative to the non-oxidized state, which is critical for applications where reduced antimicrobial activity or a specific structure-activity relationship is required.
| Evidence Dimension | In vitro antimycobacterial activity (MIC90) |
|---|---|
| Target Compound Data | 1-Oxide derivative: 8.0 µM (vs. M. tuberculosis); 19.4 µM (vs. M. aurum) |
| Comparator Or Baseline | Non-oxidized derivative: <0.26 µM (vs. M. tuberculosis); 2.0 µM (vs. M. aurum) |
| Quantified Difference | The 1-oxide derivative is >30-fold less potent against M. tuberculosis and ~10-fold less potent against M. aurum compared to its non-oxidized analog. |
| Conditions | M. tuberculosis H37Rv pTEC27 (7H9 medium + 10% OADC + 0.05% polysorbate 80); M. aurum DSMZ 43999 (7H9 medium + 10% OADC + 0.5% glycerol) |
Why This Matters
This data demonstrates that the 1-oxide functional group significantly modulates bioactivity, making the parent 1,2-benzisothiazol-3(2H)-one 1-oxide a valuable tool for investigating oxidation state-dependent mechanisms and for applications where a moderated antimicrobial effect is desired.
- [1] Eckhardt T, Goddard R, Lehmann C, Richter A, Sahile HA, Liu R, et al. Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation. Acta Crystallogr C Struct Chem. 2020;76(Pt 9):907-913. PMID: 32887862. Available from: https://pmc.ncbi.nlm.nih.gov/articles/PMC7474187/ View Source
